Tripalmitin

Catalog No.
S545923
CAS No.
555-44-2
M.F
C51H98O6
M. Wt
807.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripalmitin

CAS Number

555-44-2

Product Name

Tripalmitin

IUPAC Name

2,3-di(hexadecanoyloxy)propyl hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

807.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3

InChI Key

PVNIQBQSYATKKL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

glycero-tripalmitate, glyceryl tripalmitate, tripalmitin, tripalmitoyl glycerol, tripalmitoylglycerol, tripalmitylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Description

The exact mass of the compound Tripalmitin is 806.7363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of triglyceride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Enhancing Antitumor Activity

Production of Human Milk Fat Substitutes

Enhancing the Properties of Polybutene-1/Micro Fibrous Cellulose Composite

Drug Delivery

Food Science

Tripalmitin, also known as glycerol tripalmitate or glyceryl tripalmitate, is a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone. Its chemical formula is C₅₁H₉₈O₆, with a molecular weight of approximately 807.32 g/mol. Tripalmitin appears as a white powder and is typically solid at room temperature due to its high melting point, which exceeds 65 degrees Celsius . This compound is significant in both biological and industrial contexts, serving as an important energy storage molecule in living organisms.

, primarily involving hydrolysis and oxidation:

  • Hydrolysis: Under acidic or basic conditions, tripalmitin can hydrolyze to release palmitic acid and glycerol. This reaction can occur randomly at the sn-1 and sn-3 positions of the glycerol backbone, yielding two molecules of palmitic acid and one molecule of glycerol .
  • Oxidation: In biological systems, tripalmitin can be oxidized to produce energy. The oxidation process is relatively slow and occurs in the mitochondria, where it contributes to adenosine triphosphate (ATP) production .

Tripalmitin can be synthesized through several methods:

  • Direct Esterification: The most common method involves the esterification of palmitic acid with glycerol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
  • Enzymatic Synthesis: Lipases can catalyze the formation of tripalmitin from glycerol and palmitic acid under mild conditions, offering a more environmentally friendly approach compared to chemical synthesis.
  • Fractionation from Natural Sources: Tripalmitin can also be isolated from natural fats such as palm oil through fractionation techniques that separate triglycerides based on their melting points .

Tripalmitin has diverse applications across various fields:

  • Food Industry: It is used as a food additive and stabilizer due to its emulsifying properties.
  • Pharmaceuticals: Tripalmitin serves as an excipient in drug formulations, enhancing solubility and bioavailability.
  • Cosmetics: It is employed in cosmetic formulations for its moisturizing properties.
  • Nutraceuticals: Tripalmitin is explored for its potential health benefits related to lipid metabolism and energy storage.

Research on tripalmitin interactions highlights its effects on cellular processes:

  • Cellular Lipotoxicity: Studies indicate that high concentrations of tripalmitin can lead to increased apoptosis in insulin-producing cells. This effect may be linked to the accumulation of intracellular triglycerides and subsequent endoplasmic reticulum stress .
  • Influence on Insulin Secretion: Tripalmitin has been shown to inhibit glucose-stimulated insulin secretion in pancreatic beta cells, suggesting that it may impair normal metabolic functions when present in excess .

Tripalmitin belongs to a class of compounds known as triglycerides. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundChemical FormulaMolecular WeightUnique Features
TripalmitinC₅₁H₉₈O₆807.32 g/molDerived from palmitic acid; solid at room temperature
TristearinC₅₉H₁₁₈O₆885.43 g/molComposed of stearic acid; higher melting point
TrimyristinC₄₈H₉₄O₆744.12 g/molDerived from myristic acid; liquid at room temperature
TrimyristateC₄₈H₉₄O₆744.12 g/molSimilar structure but derived from different fatty acids

Tripalmitin's unique property lies in its solid state at room temperature due to the saturated nature of palmitic acid, contrasting with other triglycerides that may remain liquid or have different melting points based on their fatty acid composition.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White powder; [Acros Organics MSDS]
Solid

XLogP3

21.9

Hydrogen Bond Acceptor Count

6

Exact Mass

806.73634084 g/mol

Monoisotopic Mass

806.73634084 g/mol

Heavy Atom Count

57

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D133ZRF50U

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 21 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 21 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

555-44-2

Wikipedia

Tripalmitin
Selurampanel

Use Classification

Cosmetics -> Skin conditioning; Viscosity controlling; Emollient; Solvent; Refatting

General Manufacturing Information

Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: Leiva MC, Ortiz R, Contreras-Cáceres R, Perazzoli G, Mayevych I, López-Romero JM, Sarabia F, Baeyens JM, Melguizo C, Prados J. Tripalmitin nanoparticle formulations significantly enhance paclitaxel antitumor activity against breast and lung cancer cells in vitro. Sci Rep. 2017 Oct 18;7(1):13506. doi: 10.1038/s41598-017-13816-z. PubMed PMID: 29044153; PubMed Central PMCID: PMC5647375.
2: Silva RC, Martini Soares FA, Maruyama JM, Dagostinho NR, Silva YA, Ract JN, Gioielli LA. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy. Chem Phys Lipids. 2016 Jun;198:1-9. doi: 10.1016/j.chemphyslip.2016.04.004. Epub 2016 Apr 14. PubMed PMID: 27087282.
3: Schmiele M, Gehrer S, Westermann M, Steiniger F, Unruh T. Formation of liquid crystalline phases in aqueous suspensions of platelet-like tripalmitin nanoparticles. J Chem Phys. 2014 Jun 7;140(21):214905. doi: 10.1063/1.4880723. PubMed PMID: 24908039.
4: Hu WW, Wang Z, Zhang SS, Jiang L, Zhang J, Zhang X, Lei QF, Park HJ, Fang WJ, Chen Z. Morphology and functions of astrocytes cultured on water-repellent fractal tripalmitin surfaces. Biomaterials. 2014 Aug;35(26):7386-97. doi: 10.1016/j.biomaterials.2014.05.026. Epub 2014 Jun 2. PubMed PMID: 24894646.
5: Qin XL, Yang B, Huang HH, Wang YH. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters. J Agric Food Chem. 2012 Mar 7;60(9):2377-84. doi: 10.1021/jf300088c. Epub 2012 Feb 23. PubMed PMID: 22360498.
6: Gabert L, Vors C, Louche-Pélissier C, Sauvinet V, Lambert-Porcheron S, Drai J, Laville M, Désage M, Michalski MC. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein. Rapid Commun Mass Spectrom. 2011 Oct 15;25(19):2697-703. doi: 10.1002/rcm.5067. PubMed PMID: 21913246.
7: Kuo YC, Chung CY. Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):682-90. doi: 10.1016/j.colsurfb.2011.07.060. Epub 2011 Aug 6. PubMed PMID: 21865017.
8: Pal A, Gupta S, Jaiswal A, Dube A, Vyas SP. Development and evaluation of tripalmitin emulsomes for the treatment of experimental visceral leishmaniasis. J Liposome Res. 2012 Mar;22(1):62-71. doi: 10.3109/08982104.2011.592495. Epub 2011 Jul 8. PubMed PMID: 21740098.
9: Son JM, Lee KT, Akoh CC, Kim MR, Kim MJ, Lee JH. Optimisation of tripalmitin-rich fractionation from palm stearin by response surface methodology. J Sci Food Agric. 2010 Jul;90(9):1520-6. doi: 10.1002/jsfa.3978. PubMed PMID: 20549806.
10: Foresti ML, Ferreira ML. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses. Enzyme Microb Technol. 2010 May 5;46(6):419-29. doi: 10.1016/j.enzmictec.2010.01.002. Epub 2010 Jan 21. PubMed PMID: 25919616.
11: Holmes AK, Challis RE, Chen Y, Hibberd DJ, Moates GK. Ultrasonic scattering in chocolate and model systems containing sucrose, tripalmitin and olive oil. IEEE Trans Ultrason Ferroelectr Freq Control. 2007 Nov;54(11):2357-66. PubMed PMID: 18051170.
12: Tosi A, Mazzitelli S, Bozzuto N, Bertini B, Luca G, Nastruzzi C. Tripalmitin-based cationic lipospheres: preparation, characterization and in Lab-on-a-chip applications. J Control Release. 2006 Nov 28;116(2):e58-60. PubMed PMID: 17718971.
13: Maduko CO, Akoh CC, Park YW. Enzymatic interesterification of tripalmitin with vegetable oil blends for formulation of caprine milk infant formula analogs. J Dairy Sci. 2007 Feb;90(2):594-601. PubMed PMID: 17235135.
14: Moffitt JH, Fielding BA, Evershed R, Berstan R, Currie JM, Clark A. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro. Diabetologia. 2005 Sep;48(9):1819-29. Epub 2005 Aug 11. PubMed PMID: 16094531.
15: Sahin N, Akoh CC, Karaali A. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes. J Agric Food Chem. 2005 Jul 13;53(14):5779-83. PubMed PMID: 15998148.
16: Caboi F, Lazzari P, Pani L, Monduzzi M. Effect of 1-butanol on the microstructure of lecithin/water/tripalmitin system. Chem Phys Lipids. 2005 Jun;135(2):147-56. Epub 2005 Mar 19. PubMed PMID: 15921975.
17: Reddy LH, Sharma RK, Chuttani K, Mishra AK, Murthy RR. Etoposide-incorporated tripalmitin nanoparticles with different surface charge: formulation, characterization, radiolabeling, and biodistribution studies. AAPS J. 2004 Oct 7;6(3):e23. PubMed PMID: 15760108; PubMed Central PMCID: PMC2751248.
18: Laiho KM, Gavin J, Murphy JL, Connett GJ, Wootton SA. Maldigestion and malabsorption of 13C labelled tripalmitin in gastrostomy-fed patients with cystic fibrosis. Clin Nutr. 2004 Jun;23(3):347-53. PubMed PMID: 15158298.
19: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
20: Verleyen T, Kamal-Eldin A, Dobarganes C, Verhe R, Dewettinck K, Huyghebaert A. Modeling of alpha-tocopherol loss and oxidation products formed during thermoxidation in triolein and tripalmitin mixtures. Lipids. 2001 Jul;36(7):719-26. PubMed PMID: 11521970.

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